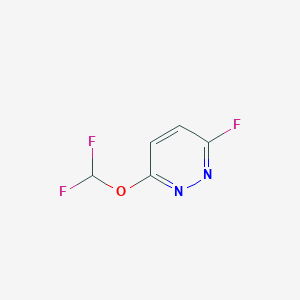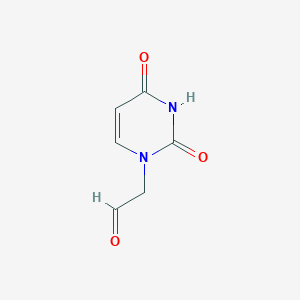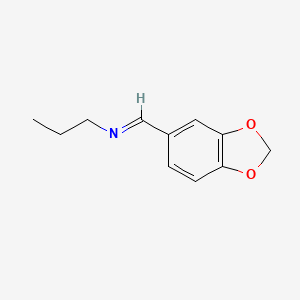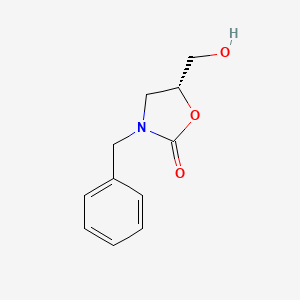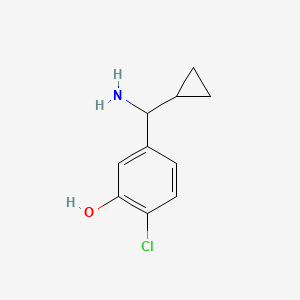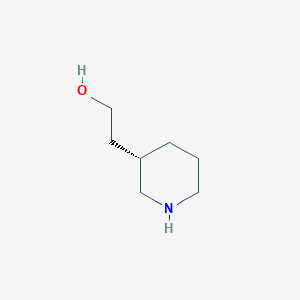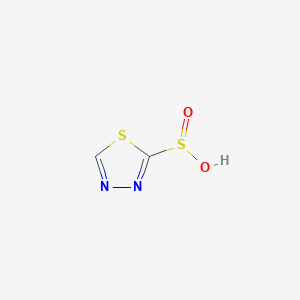
1,3,4-Thiadiazole-2-sulfinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Thiadiazole-2-sulfinic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
1,3,4-Thiadiazole-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinic acid group typically yields sulfonic acids, while reduction can produce thiols.
科学研究应用
1,3,4-Thiadiazole-2-sulfinic acid has a wide range of applications in scientific research:
Industry: It is used in the development of new materials with specific properties, such as conductivity or reactivity.
作用机制
The mechanism of action of 1,3,4-thiadiazole-2-sulfinic acid varies depending on its application:
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: Lacks the sulfinic acid group but shares the core thiadiazole ring structure.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group instead of a sulfinic acid group, leading to different reactivity and applications.
1,3,4-Thiadiazole-2-sulfonic acid: Contains a sulfonic acid group, which is more oxidized than the sulfinic acid group.
Uniqueness
1,3,4-Thiadiazole-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential applications. This functional group allows for specific interactions and transformations that are not possible with other thiadiazole derivatives.
属性
分子式 |
C2H2N2O2S2 |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
1,3,4-thiadiazole-2-sulfinic acid |
InChI |
InChI=1S/C2H2N2O2S2/c5-8(6)2-4-3-1-7-2/h1H,(H,5,6) |
InChI 键 |
ZMFYUGSXDCFLON-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=C(S1)S(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




